

# Exploring the pharmacokinetics of [Valiant phd]

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## Compound of Interest

Compound Name: Valiant phd

Cat. No.: B1234922

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An in-depth analysis of the query "**Valiant phd**" reveals that this term primarily refers to a dental amalgam product rather than a systemic pharmaceutical agent. Consequently, a traditional pharmacokinetic profile—which details a drug's absorption, distribution, metabolism, and excretion (ADME)—is not applicable. The available information focuses on the material's composition and physical properties relevant to dental restorations.

## "Valiant Ph.D." as a Dental Amalgam

"Valiant Ph.D." is a palladium-enriched, phase-dispersed dental amalgam alloy.<sup>[1][2]</sup> It is characterized by a high copper and low mercury content, a formulation designed to eliminate the gamma-2 ( $\gamma_2$ ) phase, which is the most corrosion-prone phase in low-copper amalgams.<sup>[1][3][4][5][6][7][8]</sup>

Key features of Valiant Ph.D. dental amalgam include:

- **High Compressive Strength:** The palladium enrichment contributes to high early strength, ensuring durability in posterior restorations.<sup>[1][2][5][8]</sup>
- **Corrosion Resistance:** The material is formulated to resist corrosion and tarnishing, which helps prevent marginal deterioration of the dental filling.<sup>[1][5][6][8]</sup>
- **Superior Handling:** Its fine particle size is reported to allow for smoother carving, faster wetting, and a denser amalgam mass.<sup>[1][4][6][7]</sup>
- **Delivery System:** It is supplied in a unique "SURE-CAP" delivery system, which is designed for safety and simplicity in the dental office.<sup>[2][3][5]</sup>

The product is intended for all posterior amalgam restorations and for core build-ups under PFM (porcelain-fused-to-metal) restorations.[3][5] A Safety Data Sheet (SDS) for the product indicates that it is classified as a medical device and complies with ISO standards for dental amalgam.[9] The SDS also notes that while the alloy powder and mercury are predosed in closed capsules to minimize exposure, mercury may have sensitizing effects and is a known neurotoxin and nephrotoxin.[9]

## The "VALIANT" Acronym in Clinical Trials

It is important to distinguish the dental product "Valiant Ph.D." from clinical trials that use the acronym "VALIANT." These trials investigate various pharmaceutical compounds and medical devices, none of which are named "Valiant."

- VALsartan In Acute myocardial iNfarcTion (VALIANT) Trial: This major clinical trial compared the outcomes of patients treated with the angiotensin-receptor blocker (ARB) valsartan, the angiotensin-converting enzyme (ACE) inhibitor captopril, or both, following a myocardial infarction.[10]
- Phase 3 VALIANT Study of Pegcetacoplan: This study evaluated the efficacy and safety of pegcetacoplan in patients with the rare kidney diseases C3 glomerulopathy (C3G) and primary immune complex membranoproliferative glomerulonephritis (IC-MPGN).[11]
- VALIANT Phase 2 Trial of Verekitug: A clinical trial is evaluating verekitug, a monoclonal antibody targeting the TSLP receptor, for the treatment of severe asthma.[12]
- Valiant Captivia Stent Graft Trial (RESCUE): This study assessed the performance of the Valiant Captivia endograft for the treatment of blunt thoracic aortic injuries.[13]

In summary, there is no pharmacokinetic data available for a drug named "**Valiant phd**" because it is a dental material. The term "VALIANT" is also associated with several distinct clinical trials for different drugs and devices. For pharmacokinetic information, it would be necessary to specify one of the actual therapeutic agents investigated in these trials, such as valsartan, pegcetacoplan, or verekitug.

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